2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile
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Overview
Description
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is an organic compound with the molecular formula C12H10FN It is a derivative of indene, featuring a fluorine atom and a nitrile group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylindene.
Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of indene derivatives with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 5-Fluoro-2-methylindene
- 2-(5-Fluoro-2-methyl-1H-inden-3-yl)ethanol
Uniqueness
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-fluoro-2-methyl-3H-inden-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-8-6-9-2-3-10(13)7-12(9)11(8)4-5-14/h2-3,7H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMGSYZOEQVJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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